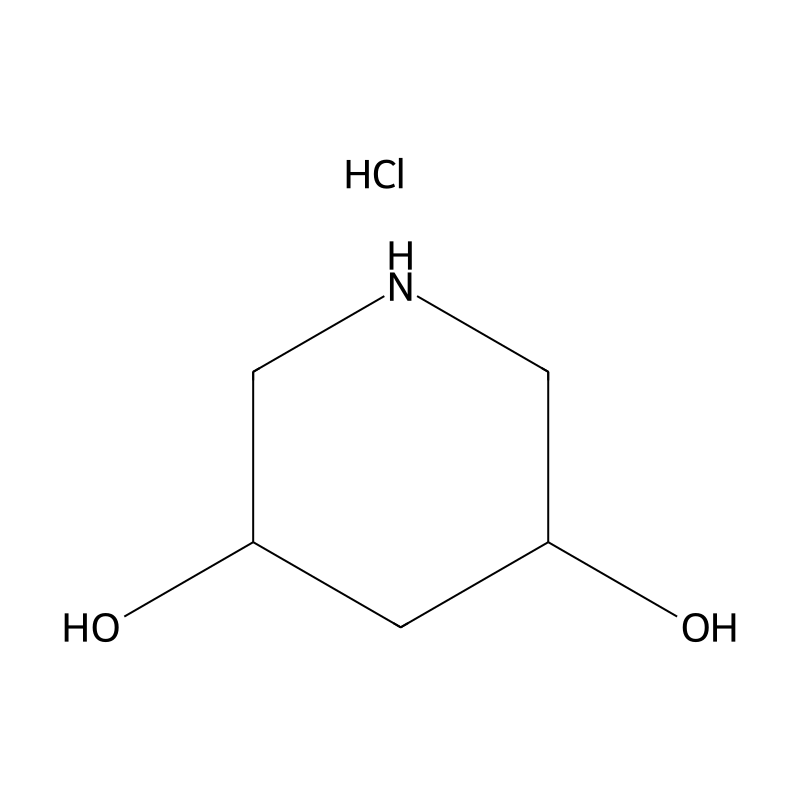

Piperidine-3,5-diol hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Piperidine-3,5-diol hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with hydroxyl groups at the 3 and 5 positions. Its molecular formula is CHClNO, and it has a molecular weight of approximately 117.15 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its ability to interact with various biological targets.

- Hydrogenation/Reduction: The compound can undergo hydrogenation to convert double bonds into single bonds, often facilitated by catalysts such as palladium or platinum .

- Cyclization Reactions: Intramolecular cyclization can lead to the formation of more complex structures, enhancing its utility in synthetic organic chemistry .

- Nucleophilic Substitution: The hydroxyl groups can serve as nucleophiles, allowing for substitution reactions that can modify the piperidine core .

Research indicates that piperidine derivatives, including piperidine-3,5-diol hydrochloride, exhibit various biological activities. These compounds have been studied for:

- Anticancer Properties: Some derivatives have shown promise in inducing apoptosis in cancer cells, suggesting potential as therapeutic agents .

- Neurotransmitter Modulation: Piperidine compounds can interact with neurotransmitter systems, influencing mood and cognition .

- Antimicrobial Activity: Certain piperidine derivatives demonstrate antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

The synthesis of piperidine-3,5-diol hydrochloride typically involves several approaches:

- One-Pot Reactions: Efficient synthesis can be achieved using one-pot methods that involve the reaction of alkyl dihalides with primary amines under microwave irradiation .

- Catalytic Hydrogenation: This method utilizes palladium on carbon or other catalysts to reduce pyridine derivatives to form piperidines .

- Chiral Synthesis Techniques: Enantioselective methods allow for the production of specific stereoisomers of piperidine derivatives, which are crucial for biological activity .

Piperidine-3,5-diol hydrochloride has various applications in fields such as:

- Pharmaceuticals: It serves as a building block in the synthesis of drugs targeting central nervous system disorders and cancer therapies .

- Chemical Research: As a versatile intermediate, it is used in the development of new synthetic methodologies and materials .

- Agricultural Chemicals: Some derivatives are explored for their potential use in agrochemicals due to their bioactivity against pests and pathogens .

Studies on the interactions of piperidine-3,5-diol hydrochloride with biological systems reveal its potential as a modulator of various receptors and enzymes. Interaction studies have focused on:

- Receptor Binding Affinity: Assessing how well the compound binds to neurotransmitter receptors can provide insights into its pharmacological properties .

- Enzyme Inhibition Studies: Evaluating its role as an inhibitor of specific enzymes involved in metabolic pathways helps understand its therapeutic potential .

Piperidine-3,5-diol hydrochloride shares structural similarities with various other piperidine derivatives. Here are some comparable compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Piperidine | Basic six-membered nitrogen-containing ring | Foundational structure for many derivatives |

| 3-Hydroxypiperidine | Hydroxyl group at position 3 | Less sterically hindered than piperidine-3,5-diol |

| 4-Piperidinol | Hydroxyl group at position 4 | Different biological activity profile |

| Piperazine | Six-membered ring with two nitrogen atoms | More rigid structure; different reactivity |

Piperidine-3,5-diol hydrochloride is unique due to the specific placement of hydroxyl groups at both the 3 and 5 positions on the piperidine ring, which influences its biological activity and chemical reactivity compared to other derivatives.

The synthesis of piperidine derivatives dates to early efforts in alkaloid chemistry, but advancements in asymmetric catalysis and enzymatic methods have revolutionized access to stereochemically pure compounds. A landmark study by Olofsson et al. (2006) demonstrated a divergent asymmetric synthesis of 3,5-dioxygenated piperidines from $$ N $$-benzylglycinate. This five-step chemoenzymatic process yielded both cis- and trans-3,5-piperidine diol isomers, with the cis-(3R,5S)-diacetate achieved in high diastereoselectivity (85–95%) using ruthenium and enzyme catalysts.

Key Synthetic Breakthroughs

- Cycloisomerization of 1,7-Ene-Dienes: The Yu group’s work on cycloisomerization enabled the production of trans-divinylpiperidines, highlighting substrate length as a critical factor in stereochemical outcomes.

- Nickel-Catalyzed Alder-Ene Reaction: Feng et al. developed an intramolecular Alder-ene reaction using nickel catalysts to synthesize piperidines, hydroquinolines, and chromanes with >90% enantiomeric excess.

- Photochemical [2+2] Cycloaddition: Mykhailiuk’s photochemical method generated bicyclic piperidinones, later reducible to piperidines, offering a scalable route for analogs of antipsychotic agents like belaperidone.

Table 1: Comparative Analysis of Synthetic Methods

Role of Stereochemistry in Piperidine-Based Pharmacophores

The pharmacological activity of piperidine-3,5-diol hydrochloride is inextricably linked to its stereochemistry. The (3R,5S) configuration, for instance, enhances binding affinity to serotonin receptors and kinase enzymes, as demonstrated in studies where stereoisomers exhibited divergent bioactivities.

Stereochemical Influence on Target Engagement

- Enzyme Inhibition: The cis-(3R,5S) isomer selectively inhibits kinases involved in cancer pathways, while the trans-(3R,5R) variant shows negligible activity.

- Receptor Binding: Molecular dynamics simulations reveal that the (3R,5S) configuration stabilizes hydrogen bonds with the serotonin 5-HT$$_{2A}$$ receptor’s Asp155 residue, a key site for antipsychotic drug action.

Case Study: Divergent Synthesis for Drug Discovery

Olofsson’s methodology enables access to both cis- and trans-diols, facilitating structure-activity relationship (SAR) studies. For example:

- The cis-(3R,5S)-hydroxy acetate derivative exhibited 10-fold greater potency in acetylcholinesterase inhibition compared to its trans counterpart.

- Modifications at the 3- and 5-positions yielded analogs with varying logP values, optimizing blood-brain barrier penetration for CNS-targeted therapies.

Structural Comparison with Analogues

The piperidine ring in piperidine-3,5-diol hydrochloride adopts distinct conformations depending on the spatial arrangement of its hydroxyl groups. In the (3R,5R) configuration, the chair conformation is favored, with both hydroxyl groups occupying equatorial positions to minimize steric strain [6]. Computational studies suggest that the energy difference between chair and boat conformations is approximately 5–7 kcal/mol, with the chair form stabilized by reduced 1,3-diaxial interactions [7].

| Conformation | Energy Relative to Chair (kcal/mol) | Key Stabilizing Factors |

|---|---|---|

| Chair (equatorial) | 0.0 | Minimal 1,3-diaxial strain |

| Boat | +5.2 | Partial eclipsing of C-3 and C-5 bonds |

| Twist-boat | +3.8 | Reduced eclipsing compared to boat |

The (3R,5S) diastereomer, however, introduces axial hydroxyl groups in the chair conformation, increasing ring puckering and torsional strain. Nuclear Overhauser effect (NOE) data from related piperidine derivatives indicate that axial substituents at C-3 and C-5 induce a twist-chair conformation to alleviate steric clashes [3] [6]. Dynamic NMR studies further reveal rapid interconversion between conformers at room temperature, with an activation energy barrier of ~12 kcal/mol [7].

Chemoenzymatic Synthesis Approaches

Substrate-Controlled Diastereoselective Reductions

Substrate-controlled diastereoselective reductions represent a powerful strategy for the stereoselective synthesis of piperidine-3,5-diol hydrochloride. This methodology employs selective reducing agents to control the stereochemical outcome through the inherent structural features of the substrate molecule [1] [2].

L-Selectride and N-Selectride have emerged as particularly effective reagents for achieving high diastereoselectivity in the reduction of piperidine precursors. These bulky borohydride reagents demonstrate remarkable selectivity due to their sterically demanding structure, which directs the hydride delivery to specific faces of the carbonyl group [3] [4]. The method typically achieves yields of 80-94% with excellent enantioselectivity ranging from 94-99% [2] [5].

The mechanistic pathway involves the formation of a Felkin-Anh transition state when the substrate contains sterically demanding protecting groups such as N-benzyl carbamate functionalities [6] [7]. This approach completely circumvents configurationally labile amino aldehyde intermediates, providing a more reliable synthetic route [7].

A notable advancement in this area involves the development of amine oxidase and ene imine reductase cascade systems. These biocatalytic transformations enable the asymmetric dearomatization of activated pyridines through a stereoselective one-pot process [1]. The cascade begins with 6-HDNO-catalyzed oxidation of tetrahydropyridines, followed by EneIRED-catalyzed asymmetric conjugate reduction at the expense of NADPH. This methodology has proven particularly valuable for the synthesis of key intermediates in antipsychotic drugs and ovarian cancer therapeutics [1].

Dynamic kinetic resolution plays a crucial role in these transformations, where rapid epimerization of chiral iminium intermediates enables high yields of enantioenriched products. The process involves equilibration through enamine intermediates, followed by kinetic selective reduction to afford the desired stereoisomer [1].

Ruthenium-Catalyzed Dynamic Kinetic Asymmetric Transformations

Ruthenium-catalyzed dynamic kinetic asymmetric transformations (DYKAT) represent one of the most efficient approaches for converting racemic or meso diol mixtures into enantiomerically pure piperidine derivatives [2] [5] [8]. This methodology combines the power of enzymatic kinetic resolution with ruthenium-catalyzed racemization, enabling theoretical yields of 100% for single enantiomer products [8] [9].

The key innovation lies in the simultaneous operation of two catalytic systems: Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase II (PS-C II) for enantioselective acylation, and ruthenium complexes such as Cat-A or [Ru(benzene)Cl₂]₂ for in situ racemization of the starting material [5] [8] [9]. This combination allows both enantiomers of a racemic mixture to be converted into the same enantiomer of the product.

For piperidine-3,5-diol synthesis, the process typically involves the acylation of racemic or meso-1,5-diols in the presence of vinyl acetate as acyl donor. The ruthenium catalyst facilitates rapid epimerization of the substrate, while the lipase selectively acylates one enantiomer [5] [9]. The resulting optically pure 1,5-diacetates serve as valuable synthetic intermediates for constructing both 2,6-disubstituted piperidines and 3,5-disubstituted morpholines [9].

Specific reaction conditions typically employ formic acid and triethylamine azeotrope as hydrogen source, with reactions conducted in ethyl acetate or tetrahydrofuran under nitrogen atmosphere [10]. The ruthenium-catalyzed asymmetric transfer hydrogenation achieves excellent yields (85-95%) with diastereoselectivities exceeding 20:1 [10] [11].

The methodology demonstrates exceptional substrate scope, accommodating various substitution patterns and functional groups. β-substituted α-oxobutyrolactones, for example, are efficiently converted to chiral β-substituted α-hydroxybutyrolactones with two consecutive stereogenic centers through dynamic kinetic resolution [10].

Catalytic Asymmetric Synthesis Strategies

Chiral Auxiliary-Mediated Cyclization Techniques

Chiral auxiliary-mediated cyclization techniques provide precise stereochemical control in piperidine synthesis through the temporary attachment of chiral directing groups [12] [13]. These methodologies exploit the inherent chirality of auxiliary molecules to induce stereoselectivity in subsequent ring-forming reactions.

Chiral phosphoric acid-catalyzed cyclizations represent a significant advancement in this field. The methodology utilizes chiral phosphoric acids (CPAs) as catalysts for the intramolecular cyclization of unsaturated acetals, leading to functionalized chiral piperidines [12]. The process involves formation of chiral mixed phosphoric acid acetals, which undergo concerted, asynchronous SN2'-like displacement to yield products with high stereoselectivity [12].

Key reaction parameters include the use of nonpolar hydrocarbon-based solvents, which provide optimal yields and enantioselectivities. Carbon tetrachloride has been identified as the solvent of choice, with reactions conducted at -20°C to improve selectivity [12]. The methodology achieves yields of 89% with enantioselectivities ranging from 57% to over 95% ee [12].

Davies' α-methylbenzylamine auxiliary has proven particularly effective for establishing stereochemistry in piperidine-2,4-dione synthesis. This auxiliary enables regioselective Dieckmann cyclizations, affording 6-substituted piperidine-2,4-diones enantioselectively [13]. The auxiliary is readily removable under mild conditions, making this approach practical for synthetic applications.

The mechanism involves substrate-controlled diastereoselective cyclization, where the chiral auxiliary creates a biased conformational preference that directs the cyclization to occur with high stereoselectivity [14]. This approach has been successfully applied to the synthesis of poison frog alkaloids and other bioactive natural products [15] [16].

Transition Metal-Catalyzed [4+2] Annulation Reactions

Transition metal-catalyzed [4+2] annulation reactions provide direct access to highly substituted piperidines through efficient ring-forming processes [17] [18] [19] [20]. These methodologies combine readily available starting materials in convergent synthetic strategies.

Palladium-catalyzed [4+2] annulation reactions have been extensively developed for fluorinated piperidine synthesis. The process employs Pd(dba)₂ catalyst with appropriate ligands to facilitate the cyclization of α-fluoro-β-ketoesters with suitable nitrogen-containing partners [17]. This methodology demonstrates excellent functional group tolerance, accommodating both electron-withdrawing and electron-donating substituents on aromatic rings [17].

The reaction proceeds through a proposed mechanism involving allylation followed by condensation sequences. Aryl-substituted imines with various substitution patterns provide excellent yields, typically ranging from 78-90% [17]. The methodology successfully converts α-fluoro-β-ketonitriles, α-fluoro-β-ketosulfones, and α-fluoro-β-ketoamides, demonstrating broad substrate scope [17].

Gold(I)-catalyzed enantioselective annulations between allenes and alkene-tethered oxime ethers represent another powerful approach [19]. This methodology enables straightforward assembly of piperidines and piperidine-containing aza-bridged products from readily available precursors [19]. The use of oxime derivatives over imines provides significant advantages in terms of reactivity and selectivity [19].

Phosphine-catalyzed [4+2] annulation reactions, particularly the Kwon annulation of imines with allenes, have achieved remarkable enantioselectivity through the use of C₂-symmetric chiral phosphepine catalysts [20]. This methodology furnishes functionalized piperidine derivatives with excellent stereoselectivity and has been demonstrated on multi-hundred gram scales [20].

Stereodivergent Synthesis Platforms

Phosphite-Driven Cyclodehydration Methodologies

Phosphite-driven cyclodehydration methodologies represent a significant advancement in piperidine synthesis, offering superior atom economy and simplified byproduct separation compared to traditional triphenylphosphine-based methods [6] [21] [7].

The methodology employs triethylphosphite (P(OEt)₃) as a substitute for triphenylphosphine in cyclodehydration reactions. The key advantage lies in the facile removal of the stoichiometric oxidized phosphorus(V) byproduct through saponification during workup [6] [7]. This "traceless" approach overcomes the separation difficulties typically associated with triphenylphosphine oxide.

Optimal reaction conditions involve treatment of amino alcohols with triethylphosphite, iodine (1.2 equiv), and triethylamine in dichloromethane at -78°C, followed by warming to room temperature [6] [7] [22]. The triethylamine to dichloromethane ratio (1:2) proves critical for achieving high selectivity, as it affects both iodine solubility and provides general base catalysis for the desired cyclization pathway [22].

| Substrate | R Group | Product | Yield (%) | ee (%) | dr (cis/trans) | Scale |

|---|---|---|---|---|---|---|

| syn-9a | -Me | cis-11a | 82 | ≥99 | >19:1 | 14 g |

| syn-9b | -Bn | cis-11b | 74 | ≥99 | >19:1 | Standard |

| syn-9c | -Ph | cis-11c | 68 | 90 | 5.3:1 | 2.3 g |

| syn-9d | -EtSMe | cis-11d | 74 | ≥99 | >19:1 | Standard |

The methodology demonstrates high scalability, with successful preparation of 14 g of alanine-derived cis-piperidinol in a single batch without purification of intermediates, achieving 44% overall yield [6] [22]. The relative configurations are established through substrate-controlled reduction strategies, employing either Felkin-Anh or Cram-chelate transition states depending on the protecting group strategy [6].

The mechanism proceeds through formation of phosphonium intermediates, where intramolecular substitution by the amino function occurs faster than competing bimolecular reactions with iodide [7]. This selectivity enables efficient cyclization while minimizing formation of undesired phosphate byproducts [7].

Resolution of rac/meso Diol Mixtures

Resolution of racemic and meso diol mixtures provides access to both enantiomers of piperidine derivatives through complementary kinetic resolution and desymmetrization strategies [2] [5] [23]. This approach is particularly valuable for pharmaceutical applications where both enantiomers may possess distinct biological activities.

Lipase-catalyzed kinetic resolution of racemic diols employs enzymes such as Pseudomonas cepacia lipase (PS) and porcine pancreatic lipase (PPL) for enantioselective acetylation reactions [23]. The methodology typically achieves excellent enantioselectivities (>98% ee) with yields of 74-78% [23].

For meso-diol substrates, desymmetrization reactions using Candida antarctica lipase B (CALB) provide direct access to enantioenriched monoacetates [5] [23]. The lipase from Pseudomonas fluorescens demonstrates particularly high efficiency for stereoselective monoacetylation of piperidine-3,5-dimethanols, providing (3S,5R)-enantiomers in good yield (74-78%) with excellent optical purity (ee >98%) [23].

The opposite enantiomer can be conveniently accessed through hydrolytic desymmetrization of the corresponding diacetates using the same enzyme system [23]. This stereodivergent approach enables access to both cis-fused piperidine ring systems and their enantiomers from common starting materials.

Parallel kinetic resolution strategies allow both enantiomers of a racemate to be converted into different products, overcoming the 50% yield limitation of traditional kinetic resolution [24]. Dynamic kinetic asymmetric transformation (DyKAT) processes facilitate equilibration of both enantiomers through chiral catalyst intermediates, enabling quantitative conversion to single enantiomer products [24].